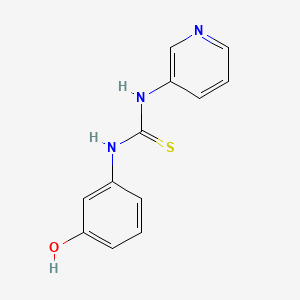

N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea is a compound that has been synthesized and studied for various properties and applications, although specific information directly related to this compound is limited. However, research on similar thiourea derivatives provides insights into the synthesis methods, molecular structure, chemical reactions, and properties that can be applied to understanding N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea.

Synthesis Analysis

Thiourea derivatives are synthesized through various methods, including the reaction of isothiocyanates with amines or the interaction of thioureas with halogenated compounds. For example, a new compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was synthesized and elucidated by techniques like FT-IR, 1H-NMR, and mass spectrophotometry (Mushtaque et al., 2016).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized using various spectroscopic and computational methods. For the mentioned compound, computational quantum chemical studies, including IR, UV, and NBO analysis, were performed using DFT with B3LYP exchange-correlation functional in combination with 6–311++G(d, p) basis sets, revealing its syn-anti-configuration around the sulfur atom (Mushtaque et al., 2016).

Chemical Reactions and Properties

Thiourea derivatives engage in various chemical reactions, including docking with DNA, binding energy evaluations, and cytotoxicity assessments. The nitrogen atom of the thiourea binds with the DNA strands, indicating the potential for biological interactions (Mushtaque et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, thermal stability, and hydrophobicity are crucial for the application of thiourea derivatives. For instance, polyimides derived from similar pyridine-containing compounds showed good solubility in common organic solvents and high thermal stability, indicating the potential for N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea to possess similar properties (Xiaohua Huang et al., 2017).

Aplicaciones Científicas De Investigación

Molecular Docking and DNA Binding

One study focused on the synthesis and characterization of a thiourea derivative, examining its interaction with DNA and its cytotoxicity. The compound exhibited significant binding affinity to DNA, which could have implications for its use in targeting specific DNA sequences or structures in molecular biology and pharmacology. This interaction was further explored through molecular docking studies, suggesting potential applications in drug design, particularly in targeting cancer cells (Mushtaque et al., 2016).

Synthesis Techniques

Another study highlighted a regioselective synthesis method for creating substituted 3-(2-hydroxyphenyl)pyridines, offering a one-step route that proceeds in good yields. This technique could be useful in efficiently producing derivatives of N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea for various research and industrial applications, demonstrating the compound's versatility and potential as a building block in organic synthesis (C. Raminelli et al., 2006).

Photovoltaic Applications

Research on the structural and optical properties of composite polymer/fullerene films for organic solar cells provides insights into the use of thiourea derivatives in enhancing the efficiency of photovoltaic devices. These studies demonstrate how the crystallinity and molecular orientation of components within the active layers can significantly impact the performance of solar cells, suggesting a potential application for N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea derivatives in optimizing energy harvesting materials (T. Erb et al., 2005).

Anticancer Research

Another investigation into thiourea derivatives examined their cytotoxicity and potential as anticancer agents. The study synthesized a specific derivative and assessed its impact on cancer cell lines, revealing its non-toxic nature up to certain concentrations and its ability to induce cell cycle arrest. This suggests a potential application in developing novel anticancer therapies, highlighting the compound's relevance in medical research (Md Mushtaque et al., 2017).

Mecanismo De Acción

The biological activity of thiourea derivatives can vary widely depending on their structure. Some thioureas are known to inhibit the enzyme urease, while others have been studied for their antiviral or anticancer activities . The exact mechanism of action would depend on the specific biological target.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-hydroxyphenyl)-3-pyridin-3-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c16-11-5-1-3-9(7-11)14-12(17)15-10-4-2-6-13-8-10/h1-8,16H,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIHIZYNGDSNRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=S)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone](/img/structure/B5520460.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine](/img/structure/B5520466.png)

![4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5520477.png)

![1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5520481.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B5520482.png)

![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5520490.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-ethyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520497.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5520508.png)

![3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520523.png)

![3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5520541.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)